molecular formula C16H19F3N4O3 B2395436 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396711-47-9

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2395436
CAS RN: 1396711-47-9
M. Wt: 372.348
InChI Key: FQSZBQCZWLVHLI-UHFFFAOYSA-N
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Description

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It is a member of the oxalamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics:

  • Studies on N1-methylnicotinamide (NMN) and related compounds focus on their metabolism and potential role as biomarkers for assessing kidney function and drug-drug interactions. For example, the validation of an HPLC method for determining urinary and plasma levels of NMN highlights its significance in evaluating renal cationic transport and plasma flow (Musfeld et al., 2001). Similarly, NMN has been investigated as an endogenous probe for renal transporter activity, indicating its utility in studying the pharmacokinetics of drugs (Bergagnini-Kolev et al., 2017).

Therapeutic Applications and Mechanisms:

  • The role of nicotinamide derivatives in modulating biochemical pathways suggests potential therapeutic applications. For instance, the regulation of hepatic nutrient metabolism through nicotinamide N-methyltransferase and its product, N1-methylnicotinamide, implicates these compounds in metabolic disease therapy (Hong et al., 2015). This evidence suggests that modifications to the nicotinamide structure, as seen in "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide," could offer novel approaches to metabolic regulation and disease treatment.

Pharmacological Profile and Drug Development:

  • Research into compounds with structural similarities, such as organotin(IV) complexes with Schiff base ligands, demonstrates their potential as anticancer drugs. The synthesis, structural characterization, and in vitro cytotoxicity studies of such compounds reveal their applicability in cancer research and treatment strategies (Basu Baul et al., 2009). This underscores the potential of "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" in contributing to the development of novel therapeutic agents.

properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c17-16(18,19)10-22-14(25)13(24)21-9-11-3-7-23(8-4-11)15(26)12-1-5-20-6-2-12/h1-2,5-6,11H,3-4,7-10H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSZBQCZWLVHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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